molecular formula C11H22N2O B1419021 1-methyl-N-(oxan-4-yl)piperidin-4-amine CAS No. 933702-88-6

1-methyl-N-(oxan-4-yl)piperidin-4-amine

Cat. No. B1419021
M. Wt: 198.31 g/mol
InChI Key: ZDFIDHMAVMCLNE-UHFFFAOYSA-N
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Description

“1-methyl-N-(oxan-4-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 914654-73-2 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-tetrahydro-2H-pyran-4-yl-4-piperidinamine .


Molecular Structure Analysis

The InChI code for “1-methyl-N-(oxan-4-yl)piperidin-4-amine” is 1S/C10H20N2O/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10/h9-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Conformational Analysis and Crystal Structure

The compound's conformational analysis and crystal structure have been studied in detail. Ribet et al. (2005) conducted a thorough analysis of a closely related compound, demonstrating the importance of conformational analysis in understanding the structural and chemical properties of such compounds (Ribet et al., 2005).

Pharmacological Characterization

Pharmacological characterization of compounds structurally similar to 1-methyl-N-(oxan-4-yl)piperidin-4-amine has been extensively studied. Grimwood et al. (2011) explored the pharmacological profile of a related κ-opioid receptor antagonist, highlighting the potential of such compounds in pharmacology (Grimwood et al., 2011).

Polymerization Applications

Ansong et al. (2009) investigated nitroxide adducts for controlled radical polymerization of methacrylate monomers, which is relevant to the study of compounds like 1-methyl-N-(oxan-4-yl)piperidin-4-amine in polymer science (Ansong et al., 2009).

Aerobic Oxidation in Chemical Synthesis

Dairo et al. (2016) examined the oxidative transformation of cyclic amines to lactams, showcasing the relevance of such compounds in chemical synthesis and industrial applications (Dairo et al., 2016).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, demonstrating their role as dual inhibitors for cholinesterase and monoamine oxidase. This research indicates the therapeutic potential of compounds structurally similar to 1-methyl-N-(oxan-4-yl)piperidin-4-amine (Bautista-Aguilera et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-N-(oxan-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13-6-2-10(3-7-13)12-11-4-8-14-9-5-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIDHMAVMCLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(oxan-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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